ALDH1A1 Inhibition: 3-Propoxybenzene-1,2-diol vs. 3-Methoxycatechol Selectivity Profile
3-Propoxybenzene-1,2-diol inhibits human ALDH1A1 with an IC50 of 1.92 μM, measured via UV-fluorescence assay using NAD+/propionaldehyde as substrate [1]. In contrast, 3-methoxycatechol has not been reported as an ALDH1A1 inhibitor in publicly available databases, with its characterized biological activity limited to GPR35 agonism (EC50 = 147 μM) and vasorelaxation (EC50 = 7.6 μM) [2]. This target engagement divergence demonstrates that the 3-propoxy substituent enables ALDH1A1 inhibition not accessible with the shorter methoxy analog, likely due to enhanced hydrophobic interactions within the ALDH1A1 active site [3].
| Evidence Dimension | ALDH1A1 enzyme inhibition |
|---|---|
| Target Compound Data | IC50 = 1.92 μM (1,920 nM) |
| Comparator Or Baseline | 3-Methoxycatechol: no ALDH1A1 inhibition reported; primary activity: GPR35 agonism EC50 = 147 μM, vasorelaxation EC50 = 7.6 μM |
| Quantified Difference | Target compound displays measurable ALDH1A1 inhibition (IC50 = 1.92 μM) whereas comparator lacks documented ALDH1A1 activity, indicating a qualitative functional divergence |
| Conditions | Inhibition of human ALDH1A1 (unknown origin) using NAD+/propionaldehyde as substrate, UV-fluorescence detection after 15 min incubation |
Why This Matters
For researchers targeting ALDH1A1 in cancer stem cells or metabolic diseases, 3-propoxybenzene-1,2-diol provides a validated starting point with quantifiable potency, whereas 3-methoxycatechol offers no confirmed ALDH1A1 engagement.
- [1] BindingDB. BDBM50445534 (CHEMBL3103021). ALDH1A1 IC50 = 1.92E+3 nM. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50445534 View Source
- [2] GLPBIO. 3-Methoxycatechol. GPR35 agonist EC50 = 147 μM. https://www.glpbio.com/3-methoxycatechol.html View Source
- [3] ChEMBL Database. CHEMBL3103021 target report: ALDH1A1. European Bioinformatics Institute. https://www.ebi.ac.uk/chembl/ View Source
